molecular formula C9H13IN2O2 B1406573 [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol CAS No. 1627924-18-8

[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol

Cat. No.: B1406573
CAS No.: 1627924-18-8
M. Wt: 308.12 g/mol
InChI Key: YWVKKPWNNWIFGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of tetrahydropyran (THP) rings, which are important motifs in natural products and medicinal chemistry programs . Common strategies for THP synthesis are based on typical retrosynthetic disconnections . General mechanistic and stereochemical considerations for each disconnection are included . The various strategies related to THP ring formation are discussed in the context of natural product synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes an iodine atom attached to a pyrazole ring, which is further connected to a tetrahydropyran ring . The InChI key for this compound is XHBYURSURJVCBA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 278.09 . The IUPAC name for this compound is 3-iodo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .

Scientific Research Applications

Synthesis of Asymmetric Imines and Metal Complexes

Research by Olguín & Brooker (2011) explored the synthesis of 4-phenyl-1H-pyrazoles with functionalizations at different positions. These compounds, derived from dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate, facilitate the creation of asymmetric imine ligands and mixed metal polynuclear complexes. This research highlights the potential of [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol derivatives in developing novel ligands and metal complexes (Olguín & Brooker, 2011).

Formation of Supramolecular Complexes

Lam et al. (1997) demonstrated the formation of a triple-strand helical supramolecular complex involving Ru(py-pzH)32 and copper(I or II). This research contributes to understanding the interactions and structures of supramolecular complexes, which is relevant for the applications of this compound in complex formation (Lam, Cheung, Fung, & Wong, 1997).

Advancements in Ultrasonic Synthesis

Trilleras et al. (2013) explored the ultrasonic-promoted synthesis of 5-(Pyrazol-4-yl)-4,5-dihydropyrazoles derivatives. This method provides advantages such as simplicity, shorter reaction times, and good yields, which can be beneficial for the synthesis of compounds related to this compound (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Development of Novel Esters and Ethers

Hanzawa et al. (2012) reported on the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. This study is relevant for understanding the potential synthetic pathways and applications of this compound in the creation of novel esters and ethers (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).

Synthesis and Biological Activity of Tetradentate Pyrazoly Compounds

Abrigach et al. (2016) synthesized a library of tetradentate pyrazoly compounds, including derivatives of this compound. Their research focused on evaluating these compounds' antifungal and antibacterial activities, revealing specific antifungal properties (Abrigach, Bouchal, Riant, Macé, Takfaoui, Radi, Oussaid, Bellaoui, & Touzani, 2016).

Properties

IUPAC Name

[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-14-8/h5,8,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVKKPWNNWIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192046
Record name 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627924-18-8
Record name 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1627924-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid (28 g, 86.93 mmol, 1.00 equiv) in anhydrous THF (300 mL) maintained under nitrogen at 5° C. was added a 1M solution of BH3 in THF (300 mL) dropwise with stirring. The reaction was stirred overnight at room temperature and then quenched by the addition of 300 mL of saturated NH4Cl solution. The resulting mixture was extracted with 3×1000 mL of dichloromethane. The combined organic layers was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with ethyl acetate/petroleum ether (1:1) to give 12.67 g (47%) of (3-iodo-1-(oxan-2-yl)-1H-pyrazol-4-yl)methanol as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.73 (s, 1H), 5.37-5.34 (m, 1H), 4.92 (s, 1H), 4.20 (d, J=3.6 Hz, 2H), 3.89-3.88 (m, 1H), 3.65-3.57 (m, 1H), 2.09-2.00 (m, 1H), 1.99-1.90 (m, 2H), 1.69-1.61 (m, 1H), 1.49-1.46 (m, 2H) ppm. LCMS (method A, ESI): RT=1.16 min, m/z=309.0 [M+H]+.
Quantity
28 g
Type
reactant
Reaction Step One
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300 mL
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solvent
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solution
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reactant
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300 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid (34 g, 105 mmol) in BH3-THF (340 mL, 340 mmol, 1M in THF) was stirred at rt overnight. Solvent was evaporated under vacuum and the residue dissolved in DCM (340 mL), washed with water (340 mL×3), dried and concentrated. The residue was purified by SGC using Hex: EA (0%-70%) as eluent to afford (3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol (27 g, yield: 83%). LCMS (method C): RT=1.74 min, m/z=309.1 [M+H]+.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
340 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol
Reactant of Route 2
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol
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[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol
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Reactant of Route 6
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol

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